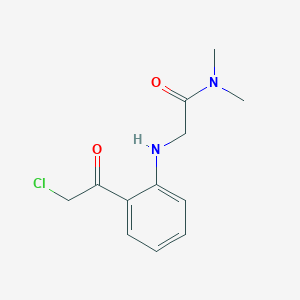
2-((Chloroacetyl)phenylamino)-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Chloroacetyl)phenylamino)-N,N-dimethylacetamide is an organic compound that features a chloroacetyl group attached to a phenylamino moiety, with an N,N-dimethylacetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Chloroacetyl)phenylamino)-N,N-dimethylacetamide typically involves the reaction of chloroacetyl chloride with N,N-dimethylacetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Chloroacetyl chloride is added dropwise to a solution of N,N-dimethylacetamide in an inert solvent like dichloromethane.
Step 2: Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Step 3: The reaction mixture is stirred at a low temperature (0-5°C) for several hours.
Step 4: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Chloroacetyl)phenylamino)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phenylamino moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((Chloroacetyl)phenylamino)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The N,N-dimethylacetamide backbone provides stability and enhances the compound’s solubility in various solvents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Chloroacetyl)-N-methylacetamide: Similar structure but lacks the phenylamino group.
2-Chloro-N-(phenylamino)acetamide: Similar structure but lacks the N,N-dimethylacetamide backbone.
N-(2-Chloroacetyl)-N-phenylacetamide: Similar structure but lacks the N,N-dimethyl groups.
Uniqueness
2-((Chloroacetyl)phenylamino)-N,N-dimethylacetamide is unique due to the presence of both the chloroacetyl and phenylamino groups, which confer specific reactivity and potential biological activity. The N,N-dimethylacetamide backbone enhances its solubility and stability, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H15ClN2O2 |
|---|---|
Molekulargewicht |
254.71 g/mol |
IUPAC-Name |
2-[2-(2-chloroacetyl)anilino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H15ClN2O2/c1-15(2)12(17)8-14-10-6-4-3-5-9(10)11(16)7-13/h3-6,14H,7-8H2,1-2H3 |
InChI-Schlüssel |
OYBPGKNSWQHSAP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)CNC1=CC=CC=C1C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


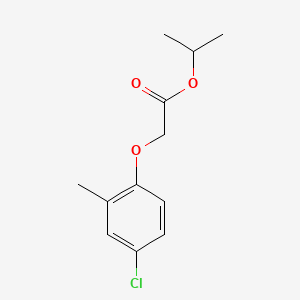

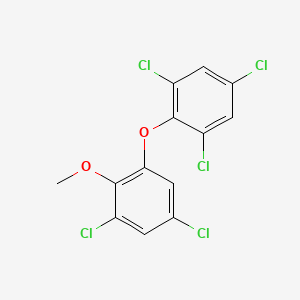
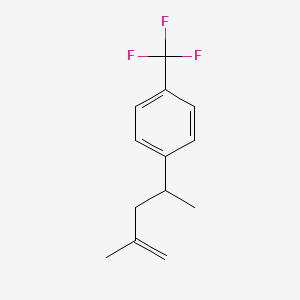


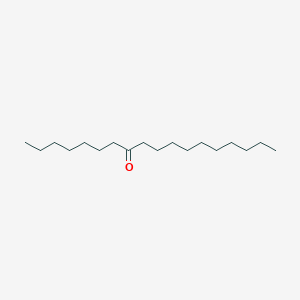
![N-[3-(Triethoxysilyl)propyl]dodecanamide](/img/structure/B13788519.png)

![2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B13788530.png)
![N-Ethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13788532.png)
![8,8-Dimethoxy-3-oxatricyclo[3.2.1.0~2,4~]octane](/img/structure/B13788541.png)


